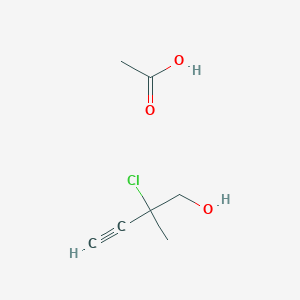
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-2-methylbut-3-yne with acetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid and a suitable alkyne precursor are reacted in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-chloro-2-methylbut-3-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic acid, 3-methylbut-2-yl ester: Similar in structure but lacks the alkyne group.
3-Methyl-3-buten-1-ol, acetate: Contains a similar backbone but with different functional groups.
Uniqueness
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is unique due to the presence of both a chlorinated alkyne and an acetic acid moiety.
Eigenschaften
CAS-Nummer |
114521-94-7 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
acetic acid;2-chloro-2-methylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H7ClO.C2H4O2/c1-3-5(2,6)4-7;1-2(3)4/h1,7H,4H2,2H3;1H3,(H,3,4) |
InChI-Schlüssel |
OHHOFAYTPLRMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(CO)(C#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


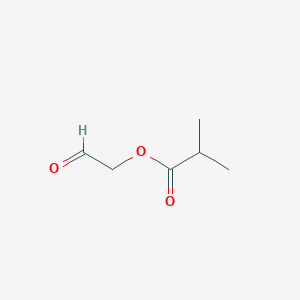
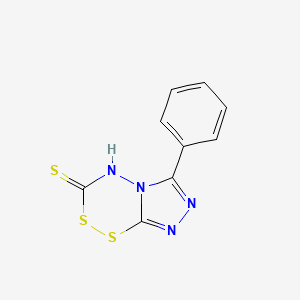
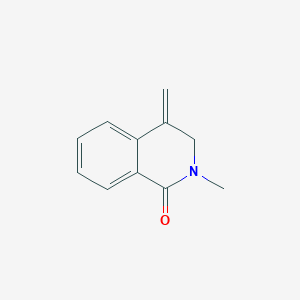

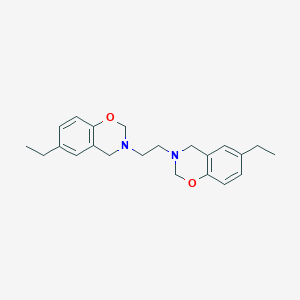
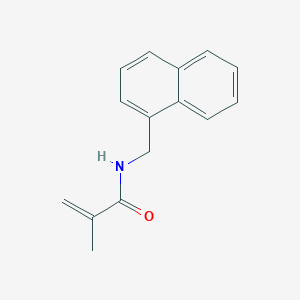
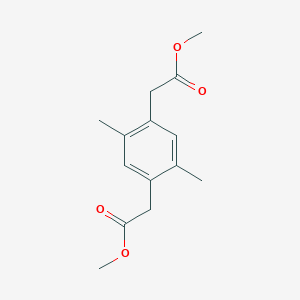
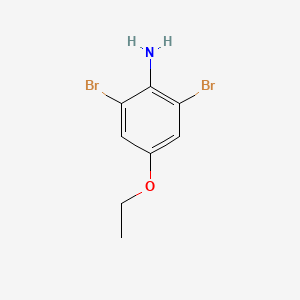
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
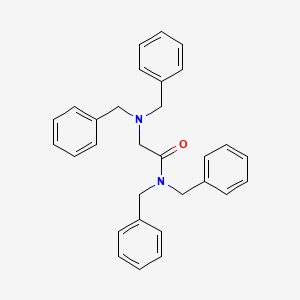
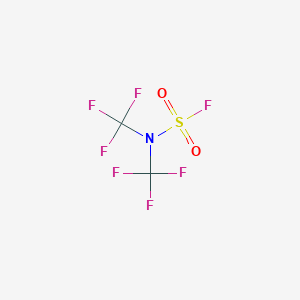
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
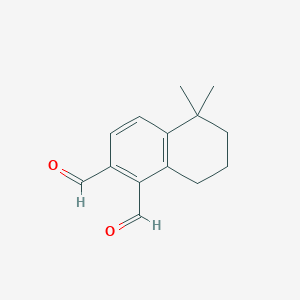
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
